molecular formula C18H19ClN2O3S B2641410 N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide CAS No. 1448065-75-5

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

Cat. No. B2641410
CAS RN: 1448065-75-5
M. Wt: 378.87
InChI Key: DKUICXKMWNWJBD-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.
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Scientific Research Applications

Photoassisted Fenton Reaction for Water Purification

The compound's structure is reminiscent of those involved in the photoassisted Fenton reaction, a process that demonstrates significant efficacy in decomposing organic pollutants in water. This reaction involves the use of a Fenton reagent (a combination of hydrogen peroxide and iron) under UV light to degrade complex organic molecules into simpler, non-toxic forms. An example study showed the complete mineralization of metolachlor, a chloroacetamide herbicide, to harmless end products like HCl, inorganic nitrogen, and CO2 through this process, highlighting its potential for remediating pesticide-contaminated water (Pignatello & Sun, 1995).

Antagonism at NMDA Receptor Subtypes

Research on compounds structurally related to N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide has led to the identification of potent and selective antagonists for the NMDA receptor subtypes, an area of interest for neuroprotective drug development. N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide, for instance, was found to be a highly potent and selective antagonist of the NR1A/2B subtype of the NMDA receptor, indicating the therapeutic potential of such compounds in neurological conditions (Tamiz et al., 1998).

Synthesis and Characterization of Novel Polythiophenes

The chemical structure of interest also shares similarities with compounds used in the synthesis of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units. These materials are studied for their thermal, optical, and electrochemical properties, contributing to the development of advanced materials for electronic and photonic applications. For example, new copolymers of thiophenes containing azobenzene moieties in the side chain were synthesized and characterized for their solvatochromic behavior and thermal stability, offering insights into the design of functional materials for optoelectronic devices (Tapia et al., 2010).

Crystal Structure and Supramolecular Formation

The detailed examination of N,N'-bis(substituted)oxamide compounds, such as N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, has contributed to our understanding of crystal structure and supramolecular chemistry. These studies reveal how specific substitutions influence molecular geometry, hydrogen bonding, and the formation of complex three-dimensional supramolecular structures, which are critical in the design of molecular materials with precise properties (Wang et al., 2016).

Inhibition of Glycolic Acid Oxidase

Research into inhibitors of glycolic acid oxidase, focusing on derivatives such as 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione, illustrates the potential of compounds with similar structural features to N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide in therapeutic applications. These inhibitors are explored for their potential to modulate metabolic pathways involved in conditions like Primary Hyperoxaluria, showcasing the broader relevance of such chemical structures in medicinal chemistry (Rooney et al., 1983).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-11-3-6-13(9-15(11)19)21-18(24)17(23)20-10-16(22)12-4-7-14(25-2)8-5-12/h3-9,16,22H,10H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUICXKMWNWJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)SC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

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